methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Overview
Description
Methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological and chemical properties. The presence of the benzothiazine ring system makes it a valuable scaffold in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate can be synthesized through a one-pot synthesis involving the condensation and oxidative cyclization of substituted 2-aminobenzenethiols with methyl acetoacetate in dimethyl sulfoxide (DMSO) . Another method involves the use of ceric ammonium nitrate (CAN) as a catalyst for the cyclocondensation of β-keto esters with 2-aminobenzenethiols .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of efficient catalysts and non-volatile solvents under mild reaction conditions ensures high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . The compound can also interact with DNA, leading to the disruption of cellular processes .
Comparison with Similar Compounds
1,4-Benzothiazine: Shares the benzothiazine ring system but lacks the carboxylate group.
4H-1,2,4-Benzothiadiazine-1,1-dioxide: Contains a similar ring structure with different substituents and exhibits distinct biological activities.
Indole Derivatives: Although structurally different, indole derivatives share some biological activities with benzothiazine compounds.
Uniqueness: Methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is a compound belonging to the class of benzothiazines, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Synthesis
This compound can be synthesized through a one-pot condensation and oxidative cyclization reaction involving substituted 2-aminobenzenethiols and methyl acetoacetate in dimethyl sulfoxide (DMSO) . The resulting compound exhibits a unique structure that contributes to its biological efficacy.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of this compound and its derivatives.
Minimum Inhibitory Concentration (MIC) Values
The antimicrobial activity is often evaluated using the Minimum Inhibitory Concentration (MIC) method against various bacterial and fungal strains. The following table summarizes MIC values for selected strains:
Microorganism | MIC (µg/mL) |
---|---|
Escherichia coli (Gram-negative) | 58–158 |
Bacillus subtilis (Gram-positive) | 41–124 |
Streptomyces griseus (Gram-negative) | 85–128 |
Fusarium oxysporum | 142–151 |
Aspergillus niger | 59–78 |
Rhizopus stolonifer | 85–118 |
These results indicate that the compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
Research has also shown that benzothiazine derivatives possess anticancer properties. This compound has been investigated for its potential to inhibit cancer cell proliferation.
Case Studies
- In vitro Studies : Various studies have reported that benzothiazine derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation . For instance, one study demonstrated that derivatives of benzothiazines could significantly reduce the viability of breast cancer cell lines at micromolar concentrations.
- Mechanisms of Action : The anticancer activity is attributed to the ability of these compounds to interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication . This interaction can lead to DNA damage and subsequent cell death.
Other Biological Activities
In addition to antimicrobial and anticancer properties, this compound has been studied for various other biological activities:
- Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antidiabetic Activity : Certain studies suggest potential benefits in glucose metabolism regulation.
- Anti-Alzheimer Activity : Compounds in this class are being explored for their neuroprotective effects .
Properties
IUPAC Name |
methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7-10(11(13)14-2)15-9-6-4-3-5-8(9)12-7/h3-6,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABUAUOEGULWTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C2N1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386470 | |
Record name | ST089524 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90252-61-2 | |
Record name | ST089524 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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